molecular formula C10H12O4S B8318366 [5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophen-2-yl]-acetic acid

[5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophen-2-yl]-acetic acid

Cat. No. B8318366
M. Wt: 228.27 g/mol
InChI Key: WHWDQTFMKZHNHL-UHFFFAOYSA-N
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Patent
US08674111B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of [5-(2-methyl-[1,3]dioxolan-2-yl)-thiophen-2-yl]-acetonitrile (2.67 g, 12.77 mmol) in a 1:1 mixture of MeOH and H2O (11 mL) was treated at rt with KOH (1.43 g, 25.54 mmol). After stirring at reflux for 1.5 h, the cooled reaction mixture was washed with ether. The aq. phase was carefully acidified to pH 4-5 with 1M HCl and the product was extracted several times with CH2CL2. The combined org. extracts were dried over Na2SO4, filtered, and the solvents were removed under reduced pressure to give the title compound as a brown oil. LC-MS-conditions 02: tR=0.79 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.43 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][C:4]1([C:9]2[S:13][C:12]([CH2:14][C:15]#N)=[CH:11][CH:10]=2)[O:8][CH2:7][CH2:6][O:5]1.CO.[OH-:19].[K+].[OH2:21]>>[CH3:3][C:4]1([C:9]2[S:13][C:12]([CH2:14][C:15]([OH:21])=[O:19])=[CH:11][CH:10]=2)[O:8][CH2:7][CH2:6][O:5]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
2.67 g
Type
reactant
Smiles
CC1(OCCO1)C1=CC=C(S1)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
11 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
1.43 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the cooled reaction mixture
WASH
Type
WASH
Details
was washed with ether
EXTRACTION
Type
EXTRACTION
Details
the product was extracted several times with CH2CL2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(OCCO1)C1=CC=C(S1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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